4-Tert-butyl-2-ethoxybenzoic acid
Overview
Description
4-Tert-butyl-2-ethoxybenzoic acid (4-TBEB) is a type of organic acid that is widely used in research laboratories and in industrial settings. It is a versatile compound with a wide range of applications, from its use as a reagent in organic synthesis to its role as a catalyst in the production of various pharmaceuticals. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-TBEB.
Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Parabens, which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. They are considered emerging contaminants, with studies showing their ubiquity in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity
The antioxidant activity of various compounds, including those related to hydroxybenzoic acids, has been the subject of significant research. Analytical methods for determining antioxidant activity cover a broad spectrum of tests, reflecting the importance of antioxidants in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Pharmacological Activities and Molecular Mechanisms
Gallic acid, another derivative of hydroxybenzoic acid, has been investigated for its pharmacological activities, particularly its anti-inflammatory properties. Studies have highlighted its potential as a candidate for treating various inflammation-related diseases, emphasizing the need for further research on its clinical applications and medicinal development (Bai et al., 2020).
Biodegradation and Environmental Fate
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound with a structural component similar to tert-butyl groups, in soil and groundwater has provided insights into the aerobic biodegradation pathways and the potential for bioaugmentation and biostimulation of degradation processes (Thornton et al., 2020).
Mechanism of Action
Safety and Hazards
4-Tert-butyl-2-ethoxybenzoic acid may be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also be harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
4-Tert-butyl-2-ethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. As a result, this compound can impact gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 by binding to its heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as fatty acids and triglycerides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, this compound can be transported by membrane transporters, such as organic anion transporters, which help regulate its intracellular concentration and localization .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the presence of targeting signals and post-translational modifications. The localization of this compound within these organelles can affect its interactions with enzymes and other biomolecules, modulating its biochemical effects .
Properties
IUPAC Name |
4-tert-butyl-2-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRSFWUQUGFVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649635 | |
Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796875-53-1 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796875-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research presented in the paper "Level and Fate of Etoxazole in Green Bean (Phaseolus vulgaris)"?
A1: This research investigates the residual levels and degradation patterns of etoxazole, a common acaricide, in green bean plants following application. [] The study aims to understand how etoxazole behaves in a real-world agricultural setting, which is crucial for assessing potential risks and ensuring food safety.
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